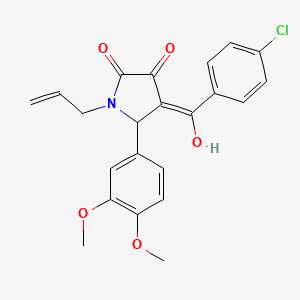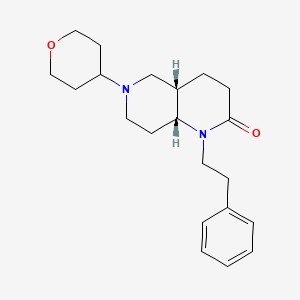![molecular formula C14H21N3O3 B5486850 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5486850.png)
1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol, also known as EPAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The purpose of
Wissenschaftliche Forschungsanwendungen
1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. In agriculture, 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been studied for its ability to enhance plant growth and increase crop yield. In material science, 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol acts as an activator of the protein exchange factor, which is involved in the regulation of various cellular processes such as inflammation, cell growth, and differentiation. 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been found to activate the cAMP signaling pathway, which plays a critical role in the regulation of cellular functions.
Biochemical and Physiological Effects
1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta. 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol has also been found to enhance the proliferation of certain cell types, such as fibroblasts and endothelial cells. In vivo studies have shown that 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol can reduce inflammation and improve tissue repair in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol is a complex molecule that requires expertise in organic chemistry for its synthesis. Additionally, the cost of 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol can be a limiting factor for some research groups.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol. One potential area of research is the development of new 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol analogs with improved properties, such as increased potency or selectivity. Another area of research is the investigation of the role of 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol in the regulation of other cellular processes, such as cell migration and apoptosis. Additionally, the potential applications of 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol in the development of new materials and in agriculture warrant further investigation.
Conclusion
In conclusion, 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol is a complex process that requires expertise in organic chemistry. 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been found to have anti-inflammatory properties and has potential applications in medicine, agriculture, and material science. Future research on 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol should focus on the development of new analogs and the investigation of its role in other cellular processes.
Synthesemethoden
The synthesis of 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol involves the reaction of 2-ethyl-5-pyrimidinecarboxylic acid with formaldehyde and ammonia in the presence of a catalyst. The resulting product is then converted to 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol through a series of chemical reactions. The synthesis of 1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
(2-ethylpyrimidin-5-yl)-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-12-15-8-11(9-16-12)13(19)17-6-3-4-14(20,10-18)5-7-17/h8-9,18,20H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJRLLHAMAFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCCC(CC2)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-furoyl)-1-piperazinyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5486768.png)

![3-(2,4-dimethylphenyl)-5,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B5486783.png)

![5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5486806.png)


![N-[2-(1,3-benzodioxol-5-yl)-1-({[1-(hydroxymethyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5486832.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486835.png)
![4-[4-(1H-pyrazol-4-yl)butanoyl]piperazine-2-carboxylic acid](/img/structure/B5486840.png)
![3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5486844.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(2-methoxyphenyl)pyridazin-3-amine](/img/structure/B5486863.png)
![1-[4-(3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine](/img/structure/B5486865.png)